molecular formula C20H16N2O2S B5162993 N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide

N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide

Cat. No. B5162993
M. Wt: 348.4 g/mol
InChI Key: UGUMFWUQQSOYGY-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed to reduce inflammation and pain associated with various diseases.

Mechanism of Action

N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins that cause inflammation and pain. However, unlike traditional NSAIDs, N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide selectively inhibits COX-2 while sparing COX-1. This selectivity reduces the risk of gastrointestinal side effects such as ulcers and bleeding.
Biochemical and Physiological Effects
Studies have shown that N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide reduces inflammation and pain in animal models of arthritis and other inflammatory diseases. In addition, N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide has been shown to have a protective effect on the gastrointestinal tract, reducing the risk of ulcers and bleeding. Furthermore, N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide has been shown to have a positive effect on bone health, increasing bone density and reducing the risk of fractures.

Advantages and Limitations for Lab Experiments

N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide has several advantages for lab experiments. It has a high purity and a well-defined chemical structure, making it easy to analyze and study. In addition, N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide has been shown to be stable in various conditions, allowing for long-term storage and use. However, one limitation of N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide is that it is not water-soluble, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide. One area of interest is its potential use in treating other inflammatory diseases such as inflammatory bowel disease and psoriasis. In addition, researchers are exploring the use of N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide in combination with other drugs to enhance its effectiveness. Finally, there is interest in developing new formulations of N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide that are more water-soluble, which would increase its potential for clinical use.
Conclusion
N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide is a promising new NSAID that has been shown to be effective in reducing inflammation and pain associated with various diseases. Its selective inhibition of COX-2 and reduced risk of gastrointestinal side effects make it a promising alternative to traditional NSAIDs. Further research is needed to fully understand its potential uses and limitations.

Synthesis Methods

N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide is synthesized by reacting 2-thiophene carboxylic acid with aniline and then reacting the resulting product with benzoyl chloride. The final product is purified through recrystallization. This synthesis method has been optimized to produce a high yield of pure N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide.

Scientific Research Applications

N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other inflammatory diseases. In addition, N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide has been shown to have fewer gastrointestinal side effects compared to traditional NSAIDs, making it a promising alternative for long-term use.

properties

IUPAC Name

N-[(E)-3-anilino-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-19(15-8-3-1-4-9-15)22-18(14-17-12-7-13-25-17)20(24)21-16-10-5-2-6-11-16/h1-14H,(H,21,24)(H,22,23)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUMFWUQQSOYGY-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.